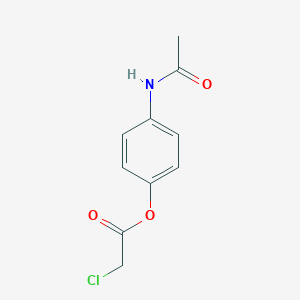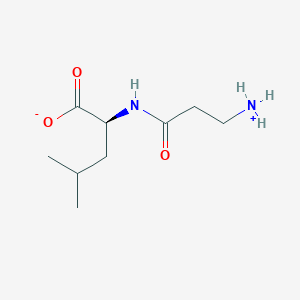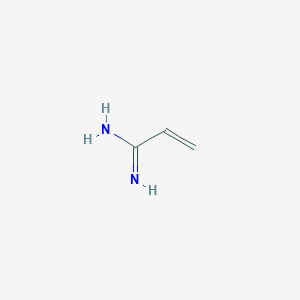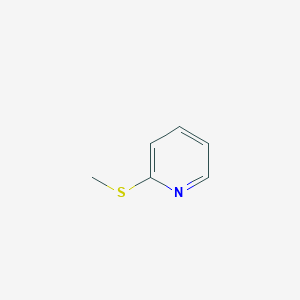
4-Acetamidophenyl 2-chloroacetate
Descripción general
Descripción
4-Acetamidophenyl 2-chloroacetate is a chemical compound with the molecular formula C10H10ClNO3 . It is also known by other names such as 4-Acetamidophenyl chloroacetate and Acetic acid, 2-chloro-, 4-(acetylamino)phenyl ester .
Synthesis Analysis
The synthesis of this compound involves esterification of acetaminophen (1) with chloroacetyl chloride (5) to produce this compound (4) as a key intermediate . This process is part of a two-step synthesis that is used in the production of paracetamol .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 227.644 Da and the monoisotopic mass is 227.034927 Da .Aplicaciones Científicas De Investigación
Transformation and Toxicity
4-Acetamidophenyl compounds, like acetaminophen, react with hypochlorite in wastewater disinfection to form toxic compounds such as 1,4-benzoquinone and N-acetyl-p-benzoquinone imine (NAPQI). This transformation indicates significant changes during wastewater chlorination, highlighting environmental concerns related to 4-acetamidophenyl compounds (Bedner & Maccrehan, 2006).
Synthesis and Anticancer Activity
New derivatives of 4-acetamidophenyl compounds, synthesized for potential anticancer applications, show inhibitory activity against various cell lines. This indicates the role of 4-acetamidophenyl compounds in developing novel therapeutics (Atta & Abdel‐Latif, 2021).
HPLC Method for Determination of Related and Degradation Products
High-Performance Liquid Chromatography (HPLC) methods are developed for determining impurities and degradation products in pharmaceutical formulations containing 4-acetamidophenyl compounds. This is crucial for ensuring the safety and efficacy of drug products (Damjanoska et al., 2020).
Synthesis and Application in Medicinal Chemistry
Synthesis of novel compounds involving 4-acetamidophenyl derivatives has led to the development of new metal-based therapeutic agents. These compounds demonstrate potential as enzyme inhibitors and anticancer agents, showcasing the versatility of 4-acetamidophenyl compounds in medicinal chemistry (Sultana et al., 2016).
Metabolism and Toxicity Studies
The metabolism of related chloroacetanilide herbicides in human liver microsomes has been studied, providing insights into the potential toxic effects and environmental impact of these compounds, which are structurally related to 4-acetamidophenyl 2-chloroacetate (Coleman et al., 1999).
Propiedades
IUPAC Name |
(4-acetamidophenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)12-8-2-4-9(5-3-8)15-10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUVNQDYDVGMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534119 | |
| Record name | 4-Acetamidophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17321-63-0 | |
| Record name | 4-Acetamidophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)






![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)


